Eryloside F is a triterpene glycoside isolated from marine sponges, specifically from the genus Erylus. This compound is part of a larger class of steroid glycosides known for their diverse biological activities, including antiplatelet and antimicrobial properties. Eryloside F has garnered attention due to its structural uniqueness and potential pharmacological applications.
Eryloside F was first isolated from the marine sponge Erylus formosus, collected off the Bahamas. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound. The sponge species from which Eryloside F is derived belongs to the family Geodiidae and has been studied extensively for its secondary metabolites, including various glycosides and other bioactive compounds .
Eryloside F is classified as a triterpene glycoside, characterized by its lanostane aglycone structure. It features two sugar units: arabinose linked at C-3 of the aglycone and galactose linked at C-2 of the arabinose residue. This structural classification places Eryloside F within a broader category of natural products known for their complex glycosidic linkages and biological activities .
The synthesis of Eryloside F can be approached through both natural extraction methods and synthetic organic chemistry techniques. Natural extraction involves:
In synthetic approaches, researchers may utilize established organic synthesis pathways to construct the glycoside, focusing on achieving the correct stereochemistry and glycosidic linkages .
The isolation process often involves multiple steps, including:
Eryloside F has a complex molecular structure characterized by its triterpene backbone and glycosidic components. The aglycone part is a lanostane derivative, which contributes to its biological activity.
Eryloside F participates in various chemical reactions typical of glycosides, including hydrolysis under acidic conditions, which can cleave the glycosidic bond and release the aglycone and sugars.
The stability of Eryloside F under different pH conditions has been studied, indicating that it can withstand mild acidic environments but may degrade under extreme conditions. Such reactions are significant when considering its potential applications in pharmaceuticals where stability is crucial .
The mechanism of action for Eryloside F primarily involves its interaction with biological membranes and proteins, particularly in inhibiting platelet aggregation. This activity is attributed to its ability to modulate thrombin receptor pathways.
Research indicates that Eryloside F acts as a thrombin receptor antagonist, effectively reducing platelet aggregation in vitro. This property makes it a candidate for further investigation in cardiovascular therapeutics .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize these properties further .
Eryloside F has several scientific applications, particularly in pharmacology:
Eryloside F is a novel penasterol-based disaccharide isolated from marine sponges of the genus Erylus. Structurally, it belongs to the family of steroidal glycosides, characterized by a penasterol aglycone core linked to a unique disaccharide moiety. Penasterol is a C₃₀ steroidal carboxylic acid derivative closely related to lanosterol, featuring a tetracyclic ring system with distinct unsaturation and methyl group configurations [4] [7]. The disaccharide unit (composed of arabinose and galactose) is attached at the C-3 position of the penasterol aglycone, contributing to its solubility and bioactivity. Unlike larger erylosides (e.g., formoside, a tetrasaccharide), Eryloside F’s simpler disaccharide structure correlates with its potent receptor antagonism while maintaining low cytotoxicity in hepatocyte (HepG2) cell assays [7].
Table 1: Structural Features of Eryloside F
Component | Chemical Characteristics |
---|---|
Aglycone | Penasterol (4,4-dimethyl-14-carboxycholesta-8,24-dien-3β-ol) |
Glycosidic Moiety | Disaccharide (arabinose-galactose) linked at C-3 |
Molecular Weight | 765.9 g/mol (approximate) |
Key Functional Groups | Carboxylic acid (C-14), Δ⁸,²⁴ double bonds, 4,4-dimethyl substitution |
Eryloside F was first identified in 2000 during a targeted screen for thrombin receptor antagonists from marine organisms. Researchers isolated it from two specimens of the Caribbean sponge Erylus formosus (Order Choristida, Family Geodiidae):
Erylus formosus, the source organism of Eryloside F, belongs to a well-defined hierarchical taxonomic lineage within the animal kingdom:
Table 2: Taxonomic Lineage of Erylus formosus
Taxonomic Rank | Classification | Key Characteristics | |
---|---|---|---|
Domain | Eukarya | Membrane-bound organelles, nucleus | |
Kingdom | Animalia | Multicellular, heterotrophic, no cell walls | |
Phylum | Porifera | Pore-bearing, filter-feeding, sessile | |
Class | Demospongiae | Siliceous spicules, spongin fibers | |
Order | Choristida | Massive or encrusting growth forms | |
Family | Geodiidae | Radially arranged megascleres, sterrasters | |
Genus | Erylus | Globular morphology, diverse secondary metabolites | |
Species | Erylus formosus | Caribbean distribution, yellow-brown color | [1] [5] [8] |
Marine sponges like E. formosus are prolific producers of bioactive sterols and glycosides due to their evolutionary adaptations as sessile filter-feeders. Lacking physical defenses, they rely on chemical defenses (like Eryloside F) to deter predation and fouling [9]. Taxonomic precision is crucial in marine natural product research, as closely related sponge species (e.g., Erylus nobilis) produce structurally distinct analogs with varying bioactivities [4].
Eryloside F exemplifies the pharmacological potential of marine sponge metabolites in drug discovery. Its identification underscores several key advantages of marine sources:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0